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Compound of Interest

Compound Name:
5-Bromo-2-(2-

methylphenoxy)aniline

CAS No.: 946786-65-8

Cat. No.: B3173469

Get Quote

Introduction & Chemical Context
5-Bromo-2-(2-methylphenoxy)aniline (CAS: Checking specific commercial listings, often

custom synthesized) is a critical biaryl ether intermediate.[1] It features three distinct functional

handles: a primary aniline amine, an aryl bromide, and a sterically hindered ether linkage.[1]

This scaffold is frequently utilized in the synthesis of kinase inhibitors and agrochemicals via

Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.[1]

Accurate characterization is challenging due to the potential for regio-isomers during synthesis

(e.g., displacement at the wrong halogen or migration).[1] This guide provides a multi-modal

analytical strategy to ensure structural integrity and high purity (>98%).
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Property Value (Approx.) Analytical Implication

Molecular Formula C₁₃H₁₂BrNO Monoisotopic Mass: ~277.01

Molecular Weight 278.15 g/mol
Distinctive Br isotope pattern

(1:[1][2]1)

pKa (Aniline) ~3.5 - 4.2
Requires pH control in HPLC

to prevent tailing

LogP ~3.8 - 4.2
Highly lipophilic; requires high

% organic mobile phase

Solubility DMSO, MeOH, DCM
Low aqueous solubility; use

organic diluents

Analytical Workflow Overview
The following workflow ensures a logical progression from raw material identification to final

release testing.
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Figure 1: Step-wise analytical workflow for characterization.

Method 1: Structural Confirmation (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for verifying the regiochemistry of the bromine and the phenoxy group.

[1]

Protocol:

Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d₆. (CDCl₃ is acceptable, but DMSO

prevents amine proton exchange broadening).[1]
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Instrument: 400 MHz or higher.

Key Diagnostic Signals (

H):

Position Multiplicity
Coupling (

)

Chemical Shift
(

ppm)

Structural
Logic

-NH₂ Broad Singlet - 5.0 - 5.5

Exchangeable

protons; confirms

free amine.[1]

Ar-H (C6) Doublet (d) ~2.2 Hz ~6.9 - 7.1

Meta-coupling to

H4; isolated by

Br and NH₂.[1]

Ar-H (C4)
Doublet of

Doublets (dd)
8.5, 2.2 Hz ~6.8 - 7.0

Ortho to H3,

Meta to H6.[1]

Ar-H (C3) Doublet (d) 8.5 Hz ~6.5 - 6.7

Ortho to H4;

shielded by

adjacent ether

oxygen.[1]

-CH₃ Singlet - ~2.1 - 2.3

Confirm 2-methyl

group on

phenoxy ring.[1]

Note: The specific shifts depend on concentration and temperature.[1] The splitting pattern of

the aniline ring (d, dd, d) is the definitive proof of the 1,2,4,5-substitution pattern.

Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and bromine presence.

Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.sigmaaldrich.com/SG/en/product/enamine/ena390552750
https://www.sigmaaldrich.com/SG/en/product/enamine/ena390552750
https://www.sigmaaldrich.com/SG/en/product/enamine/ena390552750
https://www.sigmaaldrich.com/SG/en/product/enamine/ena390552750
https://www.sigmaaldrich.com/SG/en/product/enamine/ena390552750
https://www.sigmaaldrich.com/SG/en/product/enamine/ena390552750
https://www.sigmaaldrich.com/SG/en/product/enamine/ena390552750
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3173469?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Ions:

(

Br) and

(

Br).[1]

Isotope Pattern: The hallmark of this molecule is the 1:1 doublet ratio separated by 2 Da.[1] If

the ratio is not 1:1, the bromine has been lost or scrambled.[1]

Method 2: Purity Profiling (HPLC-UV)[1]
Anilines are notorious for peak tailing on silica-based C18 columns due to the interaction of the

basic amine with residual silanols.[1] This method uses a basic pH buffer to keep the aniline in

its neutral (non-ionized) form, improving peak shape and retention.[1]

Protocol: High pH Reverse Phase HPLC
Reagents:

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).[1]

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters:

Column: Waters XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 254 nm (aromatic backbone) and 210 nm (impurities).[1]

Temperature: 30°C.

Injection Volume: 5 µL.
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Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event

0.0 90 10 Equilibration

15.0 10 90 Linear Gradient

18.0 10 90 Wash

18.1 90 10 Re-equilibration

| 23.0 | 90 | 10 | Stop |

System Suitability Criteria (SST):

Tailing Factor (

): Must be < 1.5. (If > 1.5, increase buffer concentration or column temperature).[1]

Resolution (

): > 2.0 between the main peak and nearest impurity.
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HPLC Method Selection
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Analyte Neutral (0)
Better Retention

Sharp Peak Shape
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Figure 2: Rationale for selecting High pH chromatography for aniline derivatives.

Method 3: Residual Solvent & Volatiles (GC-MS)[1]
While HPLC is preferred for purity, GC-MS is essential to detect residual halogenated solvents

(DCM) or unreacted toluene derivatives from synthesis.[1]

Protocol:

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

Inlet: 250°C, Split 20:1.

Carrier: Helium @ 1.0 mL/min.[1]
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Oven: 50°C (1 min) → 20°C/min → 300°C (3 min).

Detection: EI Source (70 eV).[1][3]

Note: The ether linkage is stable at these temperatures, but ensure the injector liner is clean

to prevent thermal degradation of the amine.[1]

References
General Aniline Analysis: EPA Method 8131.[1] Aniline and Selected Derivatives by Gas

Chromatography.[1][2][4][5][6] U.S. Environmental Protection Agency.[1][6]

Spectroscopic Data Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1]
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HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC
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Compound Reference: Sigma-Aldrich/Merck Product Catalog (for general safety and
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Disclaimer: This guide is intended for research and development purposes. All chemical

handling must comply with local safety regulations (SDS), specifically regarding the toxicity of

halogenated anilines.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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